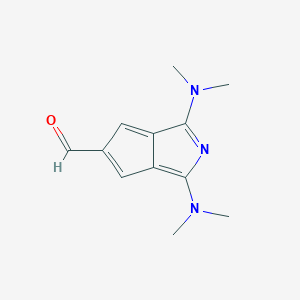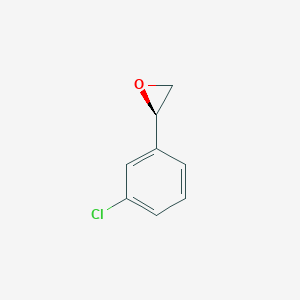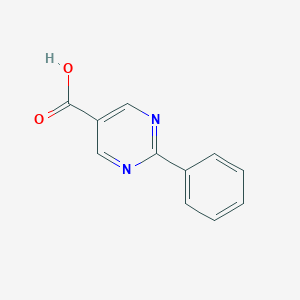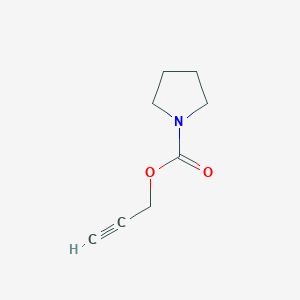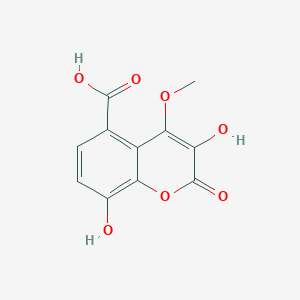
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid, also known as quercetin-5,7,3′,4′-tetramethyl ether, is a flavonoid compound that is found in various plants, including onions, apples, and tea. It has been studied extensively for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In
Mécanisme D'action
The mechanism of action of 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to activate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect against oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to use in animal and cell culture studies. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have a wide range of therapeutic effects, which make it a versatile compound to use in various research applications. However, one limitation of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects, and further research is needed to determine its potential use in cancer prevention and treatment.
Conclusion
In conclusion, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer effects, and has a wide range of potential applications in various research fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
Quercetin-5,7,3′,4′-tetramethyl ether can be synthesized by several methods. One of the most common methods is the reaction of quercetin with trimethylsilyl chloride in the presence of a base, such as pyridine or triethylamine, to form the corresponding trimethylsilyl ether. The trimethylsilyl ether can then be deprotected with tetra-n-butylammonium fluoride to yield 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether.
Applications De Recherche Scientifique
Quercetin-5,7,3′,4′-tetramethyl ether has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation-related diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects in vitro and in vivo, including inhibiting tumor cell proliferation, inducing apoptosis, and suppressing angiogenesis.
Propriétés
Numéro CAS |
125124-66-5 |
|---|---|
Nom du produit |
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
Formule moléculaire |
C11H8O7 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
3,8-dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
InChI |
InChI=1S/C11H8O7/c1-17-9-6-4(10(14)15)2-3-5(12)8(6)18-11(16)7(9)13/h2-3,12-13H,1H3,(H,14,15) |
Clé InChI |
ZWHGKGZEJKYFFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
SMILES canonique |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
Autres numéros CAS |
125124-66-5 |
Synonymes |
3,8-DHMCC 3,8-dihydroxy-4-methoxy-2-oxo-2-H-1-benzopyran-5-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



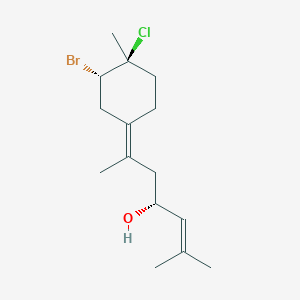
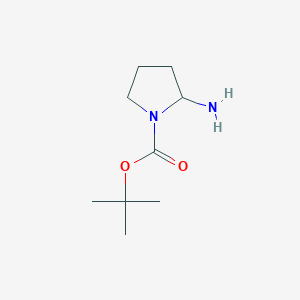
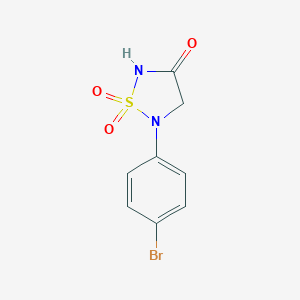
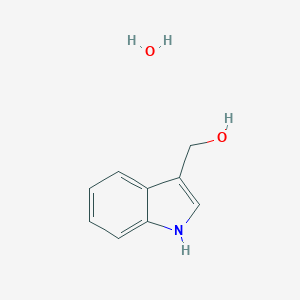

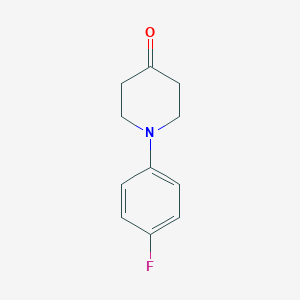
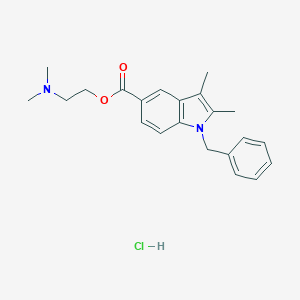
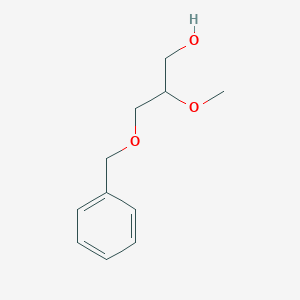
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
